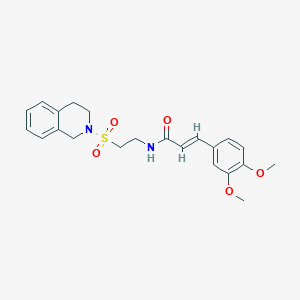

(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic molecule that contains a dihydroisoquinoline group, a sulfonyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The dihydroisoquinoline group is a bicyclic structure, the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom, and the dimethoxyphenyl group is a phenyl ring with two methoxy groups attached .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the dihydroisoquinoline group might undergo reactions typical for heterocyclic compounds, and the sulfonyl group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a relatively high molecular weight due to the presence of multiple ring structures.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Xiao-Feng Xia et al. (2017) developed an efficient method for synthesizing sulfone-containing isoquinolinonediones via radical cascade addition/cyclization of acrylamide with sulfide or sulfonyl chloride. This process allows for the synthesis of a wide range of derivatives, highlighting the versatility of acrylamide derivatives in creating functionalized heterocycles (Xiao-Feng Xia, Su-Li Zhu, Dawei Wang, & Yongping Liang, 2017).

Heterocyclic Scaffold Development

Noelia Fuentes et al. (2015) demonstrated the synthetic utility of N-(arylsulfonyl)acrylamides for creating highly functionalized heterocyclic scaffolds. This approach leverages radicals to initiate cyclization/aryl migration/desulfonylation cascades, enabling the rapid construction of molecular complexity in a regioselective manner (Noelia Fuentes, Wangqing Kong, Luis Fernández-Sánchez, E. Merino, & C. Nevado, 2015).

Anticancer Activity

M. Ghorab et al. (2012) explored the potential of N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) as a key intermediate in synthesizing novel compounds, including dihydroisoquinolines, which exhibit in vitro anticancer activity. Specifically, compound 19 showed significant cytotoxic activity against the human breast cancer cell line (MCF7), indicating the relevance of such derivatives in developing anticancer agents (M. Ghorab, M. Al-Said, & Y. M. Nissan, 2012).

Polymer Science

Jianjing Yang et al. (2018) designed acrylated naphthalimide one-component visible light initiators, demonstrating their effective photopolymerization initiating performance. This study illustrates the application of acrylamide derivatives in the field of polymer science, offering insights into the development of materials with specific light-responsive properties (Jianjing Yang, Wen Liao, Y. Xiong, Qingqing Wu, Xiaoling Wang, Zhen Li, & Hongding Tang, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-20-9-7-17(15-21(20)29-2)8-10-22(25)23-12-14-30(26,27)24-13-11-18-5-3-4-6-19(18)16-24/h3-10,15H,11-14,16H2,1-2H3,(H,23,25)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJCWEYRHABWQM-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2696904.png)

![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)